Methyl 3-bromo-5-(dimethylcarbamoyl)benzoate
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Description
Methyl 3-bromo-5-(dimethylcarbamoyl)benzoate is a useful research compound. Its molecular formula is C11H12BrNO3 and its molecular weight is 286.12 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-bromo-5-(dimethylcarbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.
- Chemical Formula : C10H10BrN2O2
- Molecular Weight : 273.1 g/mol
- CAS Number : Not specified in the sources
Biological Activity Overview
This compound exhibits various biological activities, primarily through its interaction with cellular targets. It has been evaluated for its anticancer properties, particularly against several cancer cell lines.
In Vitro Studies
Recent studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. The compound's potency was assessed using the sulforhodamine B (SRB) assay, which measures cell viability after treatment with the compound.
Cell Line | GI50 (µM) | Reference |
---|---|---|
KB (vincristine-resistant) | 1.68 - 5.24 | |
DU145 (prostate cancer) | 0.14 - 0.30 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The lower the GI50 value, the more potent the compound is against that particular cell line.
The mechanism by which this compound exerts its anticancer effects appears to involve interaction with tubulin, a key protein in cell division. Molecular modeling studies suggest that this compound binds to the colchicine site on tubulin, inhibiting its polymerization and thereby disrupting mitotic processes in cancer cells .
Study on Tubulin Inhibition
A study focused on the interaction of this compound with tubulin revealed that it not only inhibits tubulin polymerization but also shows potential for targeting other unidentified cellular mechanisms . This dual action may enhance its efficacy as an anticancer agent.
Comparative Analysis with Other Compounds
In comparative studies, this compound was found to be more effective than several related compounds with different substituents. For instance, compounds with meta-N-methylcarbamoyl groups demonstrated significantly improved potency compared to those without such modifications .
Properties
Molecular Formula |
C11H12BrNO3 |
---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
methyl 3-bromo-5-(dimethylcarbamoyl)benzoate |
InChI |
InChI=1S/C11H12BrNO3/c1-13(2)10(14)7-4-8(11(15)16-3)6-9(12)5-7/h4-6H,1-3H3 |
InChI Key |
XFOMKVFVEBWKIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.